di-8-ANEPPS dye

描述

Introduction to Di-8-ANEPPS

Chemical Classification Within the ANEP Dye Family

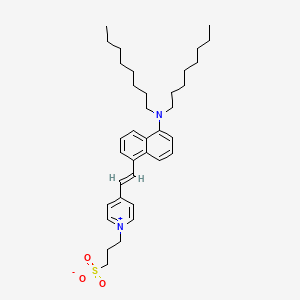

Di-8-ANEPPS belongs to the AminoNaphthylEthenylPyridinium (ANEP) family of voltage-sensitive dyes, which share a core structure comprising a naphthylamine, ethenyl linker, and pyridinium headgroup. The "Di-8" designation refers to the presence of two octyl (C8) alkyl chains attached to the naphthylamine moiety, distinguishing it from other ANEP variants like Di-4-ANEPPS (C4 chains) and Di-2-ANEPPS (C2 chains). These structural differences critically influence lipid affinity and membrane retention.

| Property | Di-8-ANEPPS | Di-4-ANEPPS |

|---|---|---|

| Alkyl Chain Length | Octyl (C8) | Butyl (C4) |

| Lipophilicity | High | Moderate |

| Membrane Retention | Excellent | Poor (rapid internalization) |

| Photostability | High | Moderate |

Historical Development and Significance in Membrane Research

The ANEP dye family was pioneered by Leslie Loew and colleagues in the 1980s to address the need for fast, non-invasive probes capable of resolving millisecond-scale membrane potential changes. Di-8-ANEPPS emerged as a refined variant designed to overcome limitations of earlier dyes, such as rapid cellular internalization and photobleaching. Its introduction marked a paradigm shift in long-term electrophysiological studies, enabling continuous monitoring of membrane potential without signal degradation over hours.

Key historical milestones include:

- Early Applications : First used to map action potentials in cardiac tissue and neurons.

- Optimized Design : Incorporation of octyl chains enhanced membrane affinity and reduced internalization compared to Di-4-ANEPPS.

- Modern Utility : Remains a gold standard for high-speed optical recordings in intact brains and thick tissues.

Structural Composition and Fundamental Characteristics

Di-8-ANEPPS has a molecular formula C₃₆H₅₂N₂O₃S and molecular weight of 592.9 g/mol . Its zwitterionic structure includes:

- Naphthylamine : Hydrophobic core for membrane insertion.

- Ethenyl Linker : Conjugated π-system enabling electrochromism.

- Pyridinium Head : Positively charged group interacting with membrane electric fields.

- Sulfonate Counterion : Enhances water solubility and reduces aggregation.

Spectral Properties

| Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence Shift/100 mV |

|---|---|---|---|

| Methanol | 499 | 708 | N/A |

| Lipid Membranes | ~465 | ~635 | 2–10% ΔF/F |

The blue-shifted spectra in membranes reflect solvent polarity and dipole interactions, enabling ratiometric excitation measurements for precise voltage quantification.

Comparison with Related Voltage-Sensitive Probes

Di-8-ANEPPS competes with other VSDs in sensitivity, speed, and specificity. Below is a comparative analysis:

Advantages of Di-8-ANEPPS :

- Speed : Resolves action potentials in real time, critical for neural network studies.

- Stability : Minimal photobleaching during prolonged imaging.

- Specificity : Retains membrane localization, avoiding intracellular artifacts.

- Versatility : Compatible with single-cell and tissue-level recordings.

Limitations :

属性

分子式 |

C36H52N2O3S |

|---|---|

分子量 |

592.9 g/mol |

IUPAC 名称 |

3-[4-[(E)-2-[5-(dioctylamino)naphthalen-1-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-27-38(28-14-12-10-8-6-4-2)36-21-16-19-34-33(18-15-20-35(34)36)23-22-32-24-29-37(30-25-32)26-17-31-42(39,40)41/h15-16,18-25,29-30H,3-14,17,26-28,31H2,1-2H3 |

InChI 键 |

FXGJVSDFWOMWKJ-UHFFFAOYSA-N |

手性 SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |

规范 SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |

产品来源 |

United States |

科学研究应用

Key Properties

- Excitation/Emission Wavelengths : 498 nm/713 nm

- Stability : More photostable and less phototoxic than other dyes such as Di-4-ANEPPS, allowing for longer experimental durations without degradation .

- Cell Retention : Better retention in the outer leaflet of plasma membranes due to its lipophilic nature, making it suitable for long-term studies .

Membrane Potential Studies

Di-8-ANEPPS is extensively utilized for measuring transmembrane potentials in various cell types:

- Neuronal Activity : The dye has been employed to monitor action potentials in neurons, providing insights into neuronal excitability and signaling mechanisms. For instance, studies have shown that exposure to Di-8-ANEPPS can hyperpolarize GH3 cells, affecting their firing rates .

- Cardiac Cells : In cardiac research, Di-8-ANEPPS facilitates the study of action potential propagation and cardiac rhythm by allowing real-time monitoring of membrane potential changes .

Imaging Techniques

Di-8-ANEPPS is compatible with advanced imaging techniques such as confocal microscopy. Its ability to provide high-resolution images of membrane potentials enables researchers to visualize electrical activity across complex multicellular systems, including heart muscle and intact brain tissues .

Ion Channel Research

The dye is instrumental in studying ion channel dynamics by allowing researchers to probe voltage regulation mechanisms. It helps in understanding how ion channels respond to voltage changes and their role in cellular excitability .

Case Study 1: Neuronal Imaging

In a study published by Zhang et al. (1998), Di-8-ANEPPS was used to visualize action potentials in cultured neurons. The researchers demonstrated that the dye could effectively track rapid changes in membrane potential, highlighting its utility in neurophysiological research.

Case Study 2: Cardiac Function

A study by Valverde et al. (2010) utilized Di-8-ANEPPS to investigate cardiac myocyte action potentials. The findings indicated that the dye could capture transient voltage changes critical for understanding cardiac function and arrhythmias.

Comparative Analysis of Membrane Potential Dyes

| Property | Di-4-ANEPPS | Di-8-ANEPPS |

|---|---|---|

| Photostability | Moderate | High |

| Cell Internalization | High | Low |

| Fluorescence Response | Rapid | Very rapid |

| Suitable for Long-Term Use | No | Yes |

化学反应分析

Structural Basis for Electrochemical Interactions

Di-8-ANEPPS belongs to the ANEP (Aminonaphthylethenylpyridinium) family, featuring:

-

A naphthalene core conjugated to a pyridinium ring via an ethylene bridge.

-

Dioctylamino groups for lipid bilayer anchoring.

-

A sulfonate group enhancing hydrophilicity and membrane retention 12.

Key Structural Features Influencing Reactivity

Voltage-Dependent Fluorescence Mechanisms

The dye exhibits fluorescence changes proportional to membrane potential via:

-

Electrochromic Response : Electric field shifts alter the excitation spectrum.

-

Ratiometric Quantification : Dual-wavelength measurements (e.g., 440 nm vs. 530 nm excitation) improve sensitivity .

Experimental Spectral Shifts

| Condition | λEx (nm) | λEm (nm) | Source |

|---|---|---|---|

| Methanol | 498 | 713 | |

| Lipid membranes | 467–475 | 617–631 | |

| Applied potential (-100 mV) | Blue shift: Δλ ≈ 12 nm (emission) |

Solubility and Membrane Binding

-

Solubility :

-

Membrane Localization :

Voltage-Dependent Reorientation

Molecular dynamics simulations reveal:

-

Ground state : Pyridinium nitrogen positively charged; sulfonate group stabilized at the interface .

-

Excited state : Charge redistribution increases dipole moment, enhancing sensitivity to transmembrane electric fields .

Comparative Reactivity with ANEP Derivatives

| Property | Di-8-ANEPPS | Di-4-ANEPPS |

|---|---|---|

| Lipophilicity | Higher (C8 chains) | Lower (C4 chains) 12 |

| Membrane Retention | Stable for hours | Rapid internalization |

| Photostability | Superior | Moderate 12 |

| Toxicity | Low | Moderate |

Limitations in Chemical Stability

-

Light Sensitivity : Degrades under prolonged UV/visible light exposure; requires storage in dark .

-

Oxidation : Susceptible to reactive oxygen species in cellular environments .

Synthetic and Functional Insights

准备方法

General Synthetic Scheme

Di-8-ANEPPS belongs to the styryl dye family, synthesized via a multi-step procedure derived from Hassner et al. (1984). The synthesis begins with the condensation of naphthylamine derivatives with pyridinium propyl sulfonate intermediates. Key steps include:

- Quaternary ammonium salt formation : The pyridinium ring is functionalized with a propyl sulfonate group under alkaline conditions.

- Styryl bond formation : A Heck-type coupling reaction introduces the ethylene bridge between the pyridinium and naphthyl moieties.

- Hydrophobic tail incorporation : Two octanoyl (C8) chains are appended to the amino group via nucleophilic substitution, ensuring membrane anchoring.

The final product is obtained as a hygroscopic salt, requiring careful handling to prevent hydrolysis.

Structural Validation

Post-synthesis characterization employs:

- Thin-layer chromatography (TLC) : To verify purity and monitor reaction progress.

- Fast Atom Bombardment Mass Spectrometry (FAB-MS) : Confirms molecular weight (592.89 g/mol).

- Absorption and fluorescence spectroscopy : Validates spectral properties in ethanol and lipid environments (Table 1).

Table 1: Spectral Properties of Di-8-ANEPPS

| Solvent/Environment | Absorption Peak (nm) | Emission Peak (nm) | Excitation Range (nm) |

|---|---|---|---|

| Ethanol | 500 | 721 | 510–530 |

| Multilamellar Lipid Vesicles | 456 | 618 | 510–530 |

Formulation of Stock Solutions

Solvent Selection and Concentration

Di-8-ANEPPS is lipophilic and requires solubilization in polar aprotic solvents. The standard protocol involves:

- Stock solution preparation : Dissolve 5 mg of dye in 843 μL dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

- Aliquoting : Divide into 10 μL portions in 1.5 mL polypropylene tubes to minimize freeze-thaw cycles.

Pluronic F-127 (0.05% w/v) is often added to enhance solubility and reduce aggregation in aqueous media.

Cell Loading Protocols

Membrane Incorporation

Di-8-ANEPPS labels plasma membranes without internalization due to its octanoyl chains. A typical loading procedure includes:

Optimization for Specific Cell Types

- Neurons : Intranasal administration in guinea pigs using Gilson pipettes ensures uniform labeling.

- Adherent cells : Extend incubation to 4 hours for firm attachment or 16–20 hours for complex morphologies.

Quality Control and Functional Validation

Spectroscopic Calibration

- Environmental sensitivity : Fluorescence intensity correlates with membrane voltage (linear response: -280 mV to +250 mV).

- Solvent polarity effects : Simulated absorption/emission shifts in 12 solvents confirm membrane-specific signaling (Figure 1).

Figure 1: Simulated Fluorescence Response of Di-8-ANEPPS

(Modeled using polarizable force fields in DPPC membranes; adapted from.)

常见问题

Q. What are the optimal experimental conditions for loading Di-8-ANEPPS into excitable cells?

Di-8-ANEPPS is typically introduced via direct addition to culture media or using Pluronic® F-127 to enhance solubility. A working concentration of 5–10 μM is recommended as a starting point, with adjustments based on cell type and experimental goals. For cardiomyocytes, incubation with 5 μM dye for 5–10 minutes at room temperature followed by thorough washing is effective . Retrograde labeling can improve membrane retention for long-term studies .

Q. How does Di-8-ANEPPS compare to Di-4-ANEPPS in membrane potential studies?

Di-8-ANEPPS exhibits stronger lipophilicity, reducing internalization and improving retention in the outer membrane leaflet. This makes it ideal for long-term experiments (>1 hour), whereas Di-4-ANEPPS is better suited for short-term studies. Di-8-ANEPPS also has superior photostability, minimizing photobleaching artifacts during prolonged imaging .

Q. What are the spectral characteristics of Di-8-ANEPPS, and how do they vary in different environments?

In organic solvents, Di-8-ANEPPS has excitation/emission maxima at ~498/713 nm, but in lipid bilayers or membranes, these spectra blue-shift (e.g., to ~467/631 nm in some reports). This shift is critical for calibration in quantitative voltage imaging . Researchers must validate spectral properties under their specific experimental conditions.

Q. What quality control measures ensure dye reliability?

High-purity Di-8-ANEPPS (>95%) is verified via ¹H NMR and HPLC-MS. Store aliquots at -20°C in anhydrous DMSO or ethanol, avoiding freeze-thaw cycles. Pre-dissolved dye should be used immediately to prevent aggregation .

Advanced Research Questions

Q. How can discrepancies in reported fluorescence spectra be resolved in voltage-calibration experiments?

Spectral shifts depend on membrane composition and dye localization. For example, in lipid bilayers, blue shifts occur due to environmental polarity changes. To resolve contradictions:

Q. Does Di-8-ANEPPS alter ion channel kinetics or cellular physiology?

Unlike other ANEP dyes, Di-8-ANEPPS does not induce membrane blebbing, aberrant contractions, or cell death in cardiomyocytes, even during STED microscopy. However, pilot studies are recommended to confirm no interference with electrical propagation (e.g., in cardiac tissue) .

Q. How can molecular dynamics (MD) simulations improve the interpretation of Di-8-ANEPPS data?

MD simulations (e.g., with NAMD2.12) model dye orientation in lipid bilayers, revealing how sulfonate groups anchor the chromophore to the membrane. These insights help explain voltage-sensitive spectral shifts and optimize dye-lipid ratios (e.g., 1:125 DPPC molecules) for experimental systems .

Q. What methodologies quantify T-tubule structural regularity using Di-8-ANEPPS staining?

After staining cardiomyocytes (10 μM, 10 minutes), confocal z-stack images (0.5 μm intervals) are analyzed via fast Fourier transform (FFT). The amplitude of the dominant spatial frequency (TTpower) reflects T-tubule organization. This approach detects remodeling in disease models .

Q. How do solvent polarity and membrane composition affect Di-8-ANEPPS hyperpolarizability in nonlinear optical studies?

Hyper-Rayleigh scattering (HRS) experiments show βHRS decreases in polar solvents (e.g., DMSO vs. chloroform). Hybrid solvation models (MD + QM) replicate this trend, linking solvent polarity to dipole-dipole interactions. This is critical for designing voltage-sensitive probes with tunable nonlinear responses .

Q. Can Di-8-ANEPPS reliably estimate small (<10 mV) membrane potential changes?

While the dye’s fluorescence intensity changes linearly with voltage (~2–10%/100 mV), its sensitivity to small potentials is limited. For high-resolution measurements (e.g., endothelial hyperpolarization), combine Di-8-ANEPPS with electrophysiology or use ratiometric imaging to enhance signal-to-noise ratios .

Methodological Notes

- Data Contradictions : Address spectral variability by cross-referencing excitation/emission maxima with environmental conditions .

- Voltage Calibration : Use simultaneous patch-clamp recordings to establish dye-specific ΔF/F vs. voltage curves .

- Artifact Mitigation : Include controls for phototoxicity (e.g., limit laser power) and dye internalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。